molecular formula C8H14ClNO3 B13056150 cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl

cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl

Cat. No.: B13056150
M. Wt: 207.65 g/mol
InChI Key: BVJYMIJHLYTVMZ-CIRBGYJCSA-N
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Description

cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl: is a synthetic compound belonging to the furo[3,4-c]pyrrole class of compounds. These compounds are known for their ability to form strong carbon-carbon bonds and exhibit high stability, making them valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl typically involves the following steps:

    Formation of the Furo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the furo[3,4-c]pyrrole core.

    Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions using methylating agents.

    Hydrogenation: The compound undergoes hydrogenation to achieve the hexahydro state.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex molecular frameworks and natural product-like structures.

    Biology: Employed in studies related to molecular aromaticity and stability.

    Medicine: Utilized in the design and synthesis of pharmacologically relevant structures.

    Industry: Applied in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate
  • trans-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate
  • cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehbr

Uniqueness

cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl is unique due to its high stability and ability to form strong carbon-carbon bonds. This makes it particularly valuable in synthetic chemistry and medicinal chemistry applications. Its hydrochloride form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl (3aR,6aR)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-4-9-2-6(8)3-12-5-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m1./s1

InChI Key

BVJYMIJHLYTVMZ-CIRBGYJCSA-N

Isomeric SMILES

COC(=O)[C@@]12CNC[C@@H]1COC2.Cl

Canonical SMILES

COC(=O)C12CNCC1COC2.Cl

Origin of Product

United States

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